molecular formula C10H12N2O B12819912 2-Isopropyl-1H-benzo[d]imidazol-5-ol

2-Isopropyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B12819912
M. Wt: 176.21 g/mol
InChI Key: OMPYSRFBUJRSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the isopropyl group and the hydroxyl group at specific positions on the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-ol typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with isopropyl aldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and crystallization techniques are often employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1H-benzo[d]imidazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed

Scientific Research Applications

2-Isopropyl-1H-benzo[d]imidazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound without the isopropyl and hydroxyl groups.

    2-Methyl-1H-benzo[d]imidazol-5-ol: Similar structure with a methyl group instead of an isopropyl group.

    2-Isopropyl-1H-benzo[d]imidazole: Lacks the hydroxyl group.

Uniqueness

2-Isopropyl-1H-benzo[d]imidazol-5-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, binding affinity to molecular targets, and overall pharmacological profile .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-propan-2-yl-3H-benzimidazol-5-ol

InChI

InChI=1S/C10H12N2O/c1-6(2)10-11-8-4-3-7(13)5-9(8)12-10/h3-6,13H,1-2H3,(H,11,12)

InChI Key

OMPYSRFBUJRSEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.